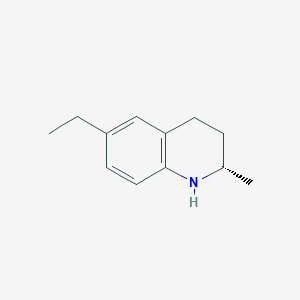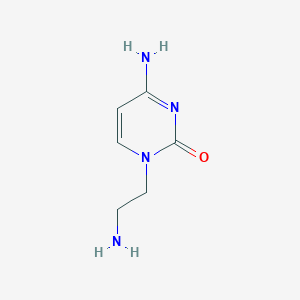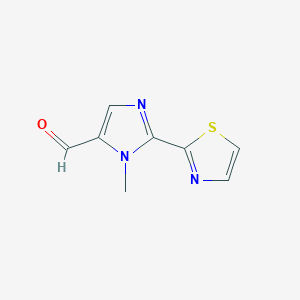![molecular formula C17H25N5O B12932748 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine CAS No. 920503-18-0](/img/structure/B12932748.png)
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is a complex organic compound that features a purine base substituted with oxan and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the oxan and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxan or piperidinyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways .
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The oxan and piperidinyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways,
Propriétés
Numéro CAS |
920503-18-0 |
|---|---|
Formule moléculaire |
C17H25N5O |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
9-(oxan-2-yl)-6-(2-piperidin-1-ylethyl)purine |
InChI |
InChI=1S/C17H25N5O/c1-3-8-21(9-4-1)10-7-14-16-17(19-12-18-14)22(13-20-16)15-6-2-5-11-23-15/h12-13,15H,1-11H2 |
Clé InChI |
DIVNIQBTCRPVNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=C3C(=NC=N2)N(C=N3)C4CCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)




![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)

![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)

